rac-(2R,4R)-2-methyloxan-4-ol, cis
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Overview
Description
rac-(2R,4R)-2-methyloxan-4-ol, cis is a chiral compound with significant importance in organic chemistry. It is a diastereomer of 2-methyloxan-4-ol and is characterized by its unique stereochemistry. This compound is often used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4R)-2-methyloxan-4-ol, cis can be achieved through several methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. The reaction typically involves the use of zinc and magnesium enolates to achieve high diastereoselectivity . Another method includes the microbial reduction of 2,4-dimethylcyclohexan-1-one, which leads to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as chromatography, is essential to isolate the desired diastereomer from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,4R)-2-methyloxan-4-ol, cis undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to obtain different derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions can yield alcohols or alkanes.
Scientific Research Applications
rac-(2R,4R)-2-methyloxan-4-ol, cis has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is utilized in the development of drugs with specific stereochemistry to enhance their efficacy and reduce side effects. Additionally, in the industry, it is employed in the production of various chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-methyloxan-4-ol, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rac-(2R,4R)-2-methyloxan-4-ol, cis include other diastereomers of 2-methyloxan-4-ol, such as rac-(2S,4S)-2-methyloxan-4-ol. These compounds share similar chemical structures but differ in their stereochemistry, leading to distinct physical and chemical properties .
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of chiral molecules and in applications requiring precise stereochemical control.
Properties
CAS No. |
1821720-33-5 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
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